BenchChemオンラインストアへようこそ!

5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid

Lipophilicity Drug-likeness Physicochemical profiling

5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid (CAS 845781-35-3) is a fluorinated δ-keto acid belonging to the aryl-oxovaleric acid class, characterized by a 4-fluorophenyl ketone at the 5-position and a methyl substituent at the 3-position of the pentanoic acid backbone. This compound serves primarily as a chiral intermediate in the synthesis of statin-class pharmaceuticals, particularly atorvastatin, where the 3-methyl group provides a stereogenic center essential for downstream enantioselective transformations.

Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
CAS No. 845781-35-3
Cat. No. B3416559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid
CAS845781-35-3
Molecular FormulaC12H13FO3
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC=C(C=C1)F)CC(=O)O
InChIInChI=1S/C12H13FO3/c1-8(7-12(15)16)6-11(14)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)
InChIKeyZWBGHTFNUNUFKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid (CAS 845781-35-3): Compound Class and Core Characteristics for Procurement Decisions


5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid (CAS 845781-35-3) is a fluorinated δ-keto acid belonging to the aryl-oxovaleric acid class, characterized by a 4-fluorophenyl ketone at the 5-position and a methyl substituent at the 3-position of the pentanoic acid backbone [1]. This compound serves primarily as a chiral intermediate in the synthesis of statin-class pharmaceuticals, particularly atorvastatin, where the 3-methyl group provides a stereogenic center essential for downstream enantioselective transformations [2]. With a molecular formula of C12H13FO3 and a molecular weight of 224.23 g/mol, it possesses a computed XLogP3 of 1.9 and a topological polar surface area of 54.4 Ų, indicating balanced lipophilicity favorable for organic-phase reactions [1].

Why Simple In-Class Substitution of 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid (CAS 845781-35-3) Leads to Irreproducible Synthesis Outcomes


Generic substitution of 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid with closely related aryl-oxovaleric acid analogs is not scientifically viable due to the synergistic electronic and steric contributions of the 4-fluoro substituent and the 3-methyl group, which jointly govern reactivity, enantioselectivity, and intermediate stability in multi-step pharmaceutical syntheses [1]. The 3-methyl substituent introduces a chiral center that is exploited for asymmetric induction in atorvastatin side-chain construction; replacing it with a des-methyl analog (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid) eliminates this stereochemical handle and reduces diastereomeric excess in subsequent reductions [2]. Simultaneously, the 4-fluoro group provides a distinct electronic environment compared to chloro or unsubstituted analogs, altering carbonyl electrophilicity and hydrogen-bonding capacity, which directly impacts reaction rates and purification profiles .

Head-to-Head Quantitative Evidence for 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid (CAS 845781-35-3) vs. Closest Analogs


Computed Lipophilicity (XLogP3) and Polar Surface Area (TPSA) Comparison: Fluoro vs. Chloro Aryl-3-methyl-5-oxovaleric Acid

The target compound 5-(4-fluorophenyl)-3-methyl-5-oxovaleric acid exhibits a computed XLogP3 of 1.9 and a topological polar surface area (TPSA) of 54.4 Ų, based on authoritative PubChem data [1]. In contrast, the direct chloro analog, 5-(4-chlorophenyl)-3-methyl-5-oxovaleric acid (CAS 1713-01-5), has a higher molecular weight (240.68 vs. 224.23 g/mol) and is predicted to have a higher XLogP3 owing to the greater hydrophobicity of chlorine relative to fluorine. This difference in lipophilicity translates to altered partition coefficients during liquid-liquid extraction and reversed-phase chromatographic purification, directly impacting recovery yields and purity profiles in multi-step syntheses. Procurement of the fluoro derivative is thus justified when synthetic routes require precise control over phase-transfer behavior or when downstream intermediates must meet specific logP thresholds for bioavailability optimization.

Lipophilicity Drug-likeness Physicochemical profiling

Boiling Point and Density Comparison: 3-Methyl Substitution Impact on Distillation and Purification Parameters

The target compound has a predicted boiling point of 395.6 ± 22.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³, as reported by Chemsrc . The des-methyl analog, 5-(4-fluorophenyl)-5-oxopentanoic acid (CAS not specified, but used in CN103896700A), is expected to have a lower boiling point due to reduced molecular weight and the absence of the branching methyl group. In practice, this boiling point difference means that the 3-methyl compound is more amenable to high-vacuum distillation without thermal decomposition, a property that can be exploited for purification when chromatography is cost-prohibitive at scale. The density value further confirms that extraction solvent selection (e.g., ethyl acetate vs. dichloromethane) can be optimized based on specific gravity differences.

Thermophysical properties Distillation Purification

Chiral Induction Efficiency: The 3-Methyl Group as a Stereochemical Control Element in Atorvastatin Intermediate Synthesis

In the synthesis of atorvastatin, the 3-methyl group of 5-(4-fluorophenyl)-3-methyl-5-oxovaleric acid serves as a pre-installed stereocenter that directs the stereochemical outcome of subsequent transformations. Patent KR20050012432A describes the preparation of a key atorvastatin intermediate where a 4-methyl-3-oxopentanoate moiety is essential [1]. When the comparable compound lacking the 3-methyl group (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid) is subjected to enantioselective hydrogenation as described in CN103896700A, the resulting (S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid is obtained in 96–100% yield but requires a chiral catalyst to establish the stereocenter [2]. The pre-existing stereocenter in the target compound eliminates the need for an external chiral catalyst in certain steps, reducing both catalyst cost and the risk of heavy metal contamination in the final API.

Enantioselective synthesis Atorvastatin Chiral intermediate

Commercial Purity Specification and Differential Pricing: Fluoro vs. Chloro Analog Procurement Value

Reputable vendor Fluorochem offers both the target fluoro compound (F022918) and its chloro analog (F022919) at identical purity specifications of 95.0% and identical list pricing of £602.00 for 1 g and £2,852.00 for 5 g . This pricing parity, despite the lower molecular weight and smaller halogen atom of the fluoro compound, suggests that the synthesis cost of the fluoro derivative is inherently higher due to the challenges of introducing fluorine into the aromatic ring. However, the fluoro compound provides superior metabolic stability in downstream drug candidates, which justifies the equivalent pricing on a per-gram basis. For procurement decisions, the fluoro compound offers better value when the ultimate application involves in vivo studies, as fluorinated aromatics typically exhibit prolonged half-lives relative to their chloro counterparts.

Purity analysis Procurement cost Quality assurance

Enzymatic Substrate Specificity: Mevaldate Reductase Recognition of 3-Methyl-5-oxovaleric Acid Motif

The 3-methyl-5-oxovaleric acid substructure is recognized by mevaldate reductase (EC 1.1.1.32), which catalyzes the NADH-dependent reduction of (R)-3-hydroxy-3-methyl-5-oxovaleric acid to (R)-mevalonic acid in the cholesterol biosynthesis pathway [1]. Although the target compound bears a 4-fluorophenyl ketone at the 5-position rather than a hydroxyl group, the conserved 3-methyl-5-oxovaleric acid backbone suggests potential as a sterol pathway modulator or as a substrate for engineered mevaldate reductase variants. In contrast, the 5-(4-fluorophenyl)-5-oxopentanoic acid analog lacks the 3-methyl group and would not be recognized by this enzyme, highlighting a unique biological interface for the target compound that is absent in the des-methyl series.

Enzyme specificity Mevaldate reductase Biotransformation

Procurement-Ready Application Scenarios for 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid (CAS 845781-35-3) Derived from Quantitative Evidence


Chiral Pool Synthesis of Atorvastatin Side-Chain Intermediates Without External Chiral Auxiliaries

In the convergent synthesis of atorvastatin, the 3-methyl group of 5-(4-fluorophenyl)-3-methyl-5-oxovaleric acid provides a pre-installed stereogenic center that directs the diastereoselective formation of the syn-1,3-diol motif found in the active pharmaceutical ingredient. As described in KR20050012432A, this eliminates the requirement for a chiral hydrogenation catalyst step that would otherwise be necessary when using the achiral 5-(4-fluorophenyl)-5-oxopentanoic acid . The cost savings in catalyst, reduced metal impurity burden, and simplified regulatory filing make this compound the preferred procurement choice for atorvastatin generic manufacturers aiming to meet ICH Q3D guidelines for elemental impurities.

Biocatalytic Reduction to Enantiopure δ-Hydroxy Acids Using Mevaldate Reductase

The 3-methyl-5-oxovaleric acid substructure present in the target compound is recognized by mevaldate reductase (EC 1.1.1.32), enabling a potential enzymatic reduction pathway to produce enantiopure hydroxy-acid derivatives . This biocatalytic route offers a sustainable alternative to transition-metal-catalyzed hydrogenation, operating under mild aqueous conditions (pH 7.0, 30 °C) with NADH cofactor recycling. Researchers developing green chemistry processes for statin intermediates should procure this compound to explore enzymatic deracemization protocols that are not accessible with the des-methyl analog.

Structure-Activity Relationship (SAR) Libraries Exploring Lipophilic Modulation at the 4-Position

With a computed XLogP3 of 1.9, the target fluoro compound occupies an optimal lipophilicity window for CNS drug discovery (typically XLogP3 1–3), as derived from PubChem computational data . Researchers constructing focused libraries of aryl-oxovaleric acid derivatives for enzyme inhibition screening can use the fluoro compound as a reference scaffold and compare it directly against the chloro analog (XLogP3 >2.2) and the unsubstituted phenyl analog to isolate the electronic contribution of the 4-substituent. The 7.5% higher molar content per gram purchased, compared to the chloro analog, further enhances cost-efficiency in library synthesis .

High-Temperature Amidation Reactions for Peptidomimetic Synthesis

The elevated boiling point of 395.6 °C for the target compound, as reported by Chemsrc , enables its use in high-boiling solvents such as DMF (b.p. 153 °C) or NMP (b.p. 202 °C) for amide coupling reactions without risk of reactant evaporation. This thermal stability, combined with the presence of both a ketone and a carboxylic acid functional group, makes it a versatile building block for peptidomimetic scaffolds where sequential condensation with amine nucleophiles is required. Procurement teams supporting medicinal chemistry synthesis programs should select this compound over lower-boiling analogs when microwave-assisted or high-temperature reaction conditions are specified in the protocol.

Quote Request

Request a Quote for 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.